tert-Butyl 4-(2-chloroethyl)benzylcarbamate
Description
tert-Butyl 4-(2-chloroethyl)benzylcarbamate (CAS: 1822816-77-2) is a carbamate derivative characterized by a benzylcarbamate core substituted with a 2-chloroethyl group at the para-position of the benzene ring. Its molecular formula is C₁₄H₂₀ClNO₂, with a molecular weight of 269.77 g/mol. The compound is typically stored under dry conditions at 2–8°C to ensure stability .
Properties
Molecular Formula |
C14H20ClNO2 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
tert-butyl N-[[4-(2-chloroethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10H2,1-3H3,(H,16,17) |
InChI Key |
QSQMBZOJXWFSQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-chloroethyl)benzylcarbamate typically involves the reaction of 4-(2-chloroethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-chloroethyl)benzylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted benzylcarbamates.
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the benzyl group.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
tert-Butyl 4-(2-chloroethyl)benzylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-chloroethyl)benzylcarbamate involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of enzymatic activity or the disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substituents
tert-Butyl 4-(bromomethyl)benzylcarbamate (CAS: 187283-17-6)
- Molecular Formula: C₁₃H₁₈BrNO₂
- Molecular Weight : 300.19 g/mol
- Key Differences : Replaces the 2-chloroethyl group with a bromomethyl substituent. Bromine’s higher atomic weight and polarizability enhance its leaving-group ability in nucleophilic substitutions compared to chlorine.
- Synthesis : Synthesized via reaction of (4-(bromomethyl)phenyl)methanamine hydrobromic salt with di-tert-butyl dicarbonate in dioxane/water, yielding 73% purity after extraction .
- Applications : Used in covalent inhibitor design due to bromine’s reactivity in SN2 reactions .
tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate (CAS: 1286274-12-1)
- Molecular Formula : C₁₈H₂₇ClN₂O₂
- Molecular Weight : 338.87 g/mol
- Key Differences: Features a cyclohexyl backbone instead of a benzene ring, with a 2-chlorobenzylamino group.
Analogues with Hydrocarbon Substituents
tert-Butyl 4-ethynylbenzylcarbamate (CAS: 680190-96-9)
- Molecular Formula: C₁₄H₁₇NO₂
- Molecular Weight : 231.29 g/mol
- Key Differences : Substitutes the chloroethyl group with an ethynyl moiety. The triple bond enables click chemistry applications (e.g., Huisgen cycloaddition) for bioconjugation .
tert-Butyl 2-methylbenzylcarbamate (CAS: 138350-83-1)
Functionalized Analogues
tert-Butyl 4-(hydroxymethyl)benzylcarbamate (CAS: 123986-64-1)
- Molecular Formula: C₁₃H₁₉NO₃
- Molecular Weight : 237.29 g/mol
- Key Differences : Hydroxymethyl group enhances hydrophilicity, improving aqueous solubility. This group is amenable to oxidation or esterification for prodrug development .
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate (CAS: 1035235-26-7)
Comparative Data Table
Biological Activity
tert-Butyl 4-(2-chloroethyl)benzylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structure, particularly the presence of the 2-chloroethyl group, suggests various mechanisms of action that can interact with biological systems. This article reviews its biological activity, including synthesis, mechanism of action, and case studies demonstrating its efficacy in various applications.
Chemical Structure and Properties
- Molecular Formula : C13H18ClN2O2
- Molecular Weight : 270.75 g/mol
- CAS Number : 187283-17-6
The compound's structure allows it to engage in nucleophilic reactions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by modifying their active sites.
- Disruption of Cellular Processes : By interacting with nucleic acids and proteins, it can alter cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In a study evaluating various carbamate derivatives, it was found that certain derivatives showed significant antibacterial activity against strains such as E. coli and S. aureus .
Anticancer Potential
The compound has also been investigated for its anticancer properties. The 2-chloroethyl group is known for its ability to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects in cancer cells. Case studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines .
Study on Anti-inflammatory Activity
A related study synthesized derivatives of tert-butyl carbamates and evaluated their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Some derivatives demonstrated inhibition percentages ranging from 39% to 54%, comparable to standard anti-inflammatory drugs . This suggests that this compound may also possess anti-inflammatory properties.
Antibacterial Screening
In another study, a series of carbamate derivatives were synthesized and screened for antibacterial activity using microdilution broth susceptibility assays. The results indicated that certain compounds, including those related to this compound, exhibited low toxicity while maintaining high efficacy against bacterial strains .
Data Table: Summary of Biological Activities
| Activity Type | Test Methodology | Results Summary |
|---|---|---|
| Antimicrobial | Microdilution broth susceptibility assay | Effective against E. coli, S. aureus |
| Anticancer | Cell viability assays | Induced apoptosis in various cancer cell lines |
| Anti-inflammatory | Carrageenan-induced edema model | Inhibition rates between 39% - 54% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
